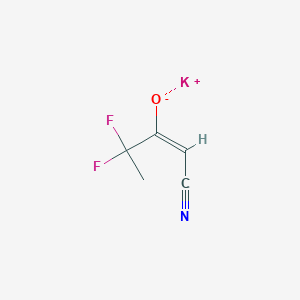
2-(2-fluorophenoxy)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-fluorophenoxy)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide, also known as FPEA, is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. FPEA has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Scientific Research Applications
Antimicrobial and Antifungal Activity
- Synthesis and Antimicrobial Evaluation: Some derivatives similar to the target compound have been synthesized and evaluated for antimicrobial activity. For example, N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives were synthesized and showed notable antimicrobial activity against various bacteria and fungi, including Micrococcus luteus and Candida albicans (Kaplancıklı et al., 2012).
Antitumor Activity
- Synthesis and Antitumor Activity of Glycine Derivatives: Researchers synthesized and tested the antitumor effects of compounds similar to the target molecule. For instance, derivatives containing 5-fluorouracil showed antitumor effects in vitro (Lan Yun-jun, 2011).
- Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl Sulfide Analogues as Glutaminase Inhibitors: A series of analogs, which have structural similarities to the target compound, were synthesized and evaluated as potential inhibitors of kidney-type glutaminase, showing effectiveness against lymphoma B cells in vitro and in mouse xenograft models (Shukla et al., 2012).
Potential Use in Photovoltaic Efficiency Modeling
- Spectroscopic and Quantum Mechanical Studies: Research into bioactive benzothiazolinone acetamide analogs, closely related to the target compound, suggests potential use in photovoltaic efficiency modeling, showing good light harvesting efficiency and free energy of electron injection (Mary et al., 2020).
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O3/c1-10-8-11(20-17-10)6-7-16-14(18)9-19-13-5-3-2-4-12(13)15/h2-5,8H,6-7,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYQLPVCPOAAPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)COC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-fluorophenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2511336.png)


![N-(4-acetylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2511341.png)
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)isobutyramide](/img/structure/B2511343.png)


![Ethyl 5-(5-chlorothiophene-2-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2511347.png)


![2-(1H-Indol-3-YL)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide](/img/structure/B2511351.png)

